Methyl carbonate;1-methyl-3-propylimidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl carbonate;1-methyl-3-propylimidazol-1-ium is a compound that belongs to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl carbonate;1-methyl-3-propylimidazol-1-ium typically involves the reaction of 1-methylimidazole with propyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through recrystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may involve the use of advanced purification techniques, such as distillation or chromatography, to remove impurities and obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
Methyl carbonate;1-methyl-3-propylimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized species, while reduction reactions may produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives of this compound.
Scientific Research Applications
Methyl carbonate;1-methyl-3-propylimidazol-1-ium has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery and formulation.
Industry: It is used in various industrial processes, including the production of advanced materials and as a component in electrolytes for batteries.
Mechanism of Action
The mechanism of action of methyl carbonate;1-methyl-3-propylimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl carbonate;1-methyl-3-propylimidazol-1-ium can be compared with other similar compounds, such as:
1-ethyl-3-methylimidazolium: This compound has similar properties but differs in its alkyl chain length, which can affect its solubility and reactivity.
1-butyl-3-methylimidazolium: Another similar compound with a longer alkyl chain, which can influence its physical and chemical properties.
1-methyl-3-propylimidazolium iodide: This compound is similar in structure but contains an iodide ion, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and properties, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
1257844-93-1 |
---|---|
Molecular Formula |
C9H16N2O3 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl carbonate;1-methyl-3-propylimidazol-1-ium |
InChI |
InChI=1S/C7H13N2.C2H4O3/c1-3-4-9-6-5-8(2)7-9;1-5-2(3)4/h5-7H,3-4H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
ABSPGMJUOBVQMZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.COC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.